molecular formula C9H13NO3S B1523113 4-Methoxy-2,5-dimethylbenzenesulfonamide CAS No. 90643-85-9

4-Methoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B1523113
CAS RN: 90643-85-9
M. Wt: 215.27 g/mol
InChI Key: SGHUWDMTFWUVFP-UHFFFAOYSA-N
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Description

“4-Methoxy-2,5-dimethylbenzenesulfonamide” is an organic compound . It has gained attention in the scientific community due to its potential implications in various fields of research and industry.


Synthesis Analysis

The synthesis of “4-Methoxy-2,5-dimethylbenzenesulfonamide” involves several steps . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .


Molecular Structure Analysis

The molecular formula of “4-Methoxy-2,5-dimethylbenzenesulfonamide” is C9H13NO3S . Its molecular weight is 215.27 .


Chemical Reactions Analysis

The chemical reactions involving “4-Methoxy-2,5-dimethylbenzenesulfonamide” are complex and involve several steps . The details of these reactions are usually found in the scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-2,5-dimethylbenzenesulfonamide” include its molecular weight, which is 215.27 . More detailed properties like boiling point, density, etc., are not available in the retrieved resources.

Scientific Research Applications

Application in Organic Chemistry

  • Field : Organic Chemistry
  • Application : 4-Methoxy-2,5-dimethylbenzenesulfonamide is a chemical compound used in research . It is often used as a reagent in the synthesis of other compounds .
  • Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, this compound would be mixed with other reagents under controlled conditions to produce the desired product .
  • Results : The outcomes of these reactions can also vary greatly, but the use of 4-Methoxy-2,5-dimethylbenzenesulfonamide as a reagent can often enable the synthesis of complex organic compounds .

Application in Antioxidant and Antibacterial Activities

  • Field : Medicinal Chemistry
  • Application : Benzamide compounds, which include 4-Methoxy-2,5-dimethylbenzenesulfonamide, have been synthesized and analyzed for their antioxidant and antibacterial activities .
  • Method of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

For example, they might be used as intermediates in the synthesis of other compounds, or they could be studied for their potential biological activities . The specific methods of application and the results obtained can vary greatly depending on the context .

Safety And Hazards

“4-Methoxy-2,5-dimethylbenzenesulfonamide” is classified as Acute toxicity - Category 3, Oral . It is toxic if swallowed . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it locked up .

properties

IUPAC Name

4-methoxy-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHUWDMTFWUVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,5-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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